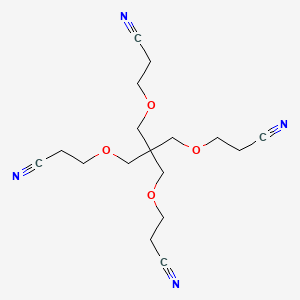
Tiospirone
Übersicht
Beschreibung
Tiospirone, also known as BMY-13,859, is an atypical antipsychotic belonging to the azapirone class. It was initially investigated as a treatment for schizophrenia in the late 1980s. Despite showing effectiveness equivalent to typical antipsychotics without causing extrapyramidal side effects, its development was halted, and it was never marketed .
Vorbereitungsmethoden
Die Synthese von Tiospirone umfasst mehrere Schritte:
Ausgangsmaterialien: Die Synthese beginnt mit der Reaktion eines Benzisothiazolylpiperazinderivats mit einer Butylkette.
Zwischenproduktbildung: Das Zwischenprodukt wird dann mit einer spiroquaternären Verbindung in siedendem Ethanol umgesetzt, um das Endprodukt zu erhalten.
Industrielle Produktion:
Analyse Chemischer Reaktionen
Tiospirone durchläuft verschiedene chemische Reaktionen:
Oxidation und Reduktion:
Substitution: this compound kann an Substitutionsreaktionen teilnehmen, insbesondere unter Beteiligung seiner Piperazin- und Benzisothiazolylgruppen.
Häufige Reagenzien und Bedingungen: Typische Reagenzien sind Piperazin und Ethanol unter Rückflussbedingungen.
Hauptprodukte: Die gebildeten Hauptprodukte hängen von den jeweiligen Reaktionen und Bedingungen ab.
Wissenschaftliche Forschungsanwendungen
Tiospirone wurde in verschiedenen wissenschaftlichen Forschungsanwendungen untersucht:
Psychiatrie: Es wurde hauptsächlich auf seine antipsychotischen Eigenschaften bei der Behandlung von Schizophrenie untersucht.
Verhaltensstudien: Forschungsergebnisse deuten auf seine Wirkung auf die Reduzierung der verstärkenden Eigenschaften von Substanzen wie Kokain in Tiermodellen hin.
5. Wirkmechanismus
This compound entfaltet seine Wirkung durch mehrere Mechanismen:
Rezeptoragonismus und -antagonismus: Es wirkt als partieller Agonist an 5-HT1A-Rezeptoren und als inverser Agonist an 5-HT2A-, 5-HT2C- und 5-HT7-Rezeptoren.
Molekularziele: Die primären molekularen Ziele sind Serotonin- und Dopaminrezeptoren, die eine entscheidende Rolle bei seiner antipsychotischen Wirkung spielen.
Wirkmechanismus
Tiospirone exerts its effects through multiple mechanisms:
Receptor Agonism and Antagonism: It acts as a partial agonist at 5-HT1A receptors and an inverse agonist at 5-HT2A, 5-HT2C, and 5-HT7 receptors.
Molecular Targets: The primary molecular targets include serotonin and dopamine receptors, which play crucial roles in its antipsychotic effects.
Vergleich Mit ähnlichen Verbindungen
Tiospirone wird mit anderen Azapiron-Derivaten und atypischen Antipsychotika verglichen:
Clozapin und Olanzapin: Diese atypischen Antipsychotika teilen einige Rezeptorziele mit this compound, unterscheiden sich aber in ihren gesamten pharmakologischen Profilen.
Das einzigartige Rezeptorbindungsprofil von this compound und seine eingestellte Entwicklung machen es zu einer Verbindung, die für die Forschung und nicht für die klinische Anwendung von Interesse ist.
Eigenschaften
CAS-Nummer |
87691-91-6 |
|---|---|
Molekularformel |
C24H32N4O2S |
Molekulargewicht |
440.6 g/mol |
IUPAC-Name |
8-[4-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]butyl]-8-azaspiro[4.5]decane-7,9-dione |
InChI |
InChI=1S/C24H32N4O2S/c29-21-17-24(9-3-4-10-24)18-22(30)28(21)12-6-5-11-26-13-15-27(16-14-26)23-19-7-1-2-8-20(19)31-25-23/h1-2,7-8H,3-6,9-18H2 |
InChI-Schlüssel |
ZFZPJDFBJFHYIV-UHFFFAOYSA-N |
SMILES |
C1CCC2(C1)CC(=O)N(C(=O)C2)CCCCN3CCN(CC3)C4=NSC5=CC=CC=C54 |
Kanonische SMILES |
C1CCC2(C1)CC(=O)N(C(=O)C2)CCCCN3CCN(CC3)C4=NSC5=CC=CC=C54 |
Aussehen |
Solid powder |
Key on ui other cas no. |
87691-91-6 |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Verwandte CAS-Nummern |
87691-92-7 (hydrochloride) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
8-(4-(4-(1,2-benzisothiazol-3-yl)-1-piperazinyl)butyl)-8-azaspiro(4.5)decane-7,9-dione hydrochloride BM-13859-1 BMY 13859-1 MJ 13859 MJ-13859-1 tiaspirone tiospirone |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![2-[[4-[(2,4-Diamino-5,6,7,8-tetrahydropteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioicacid](/img/structure/B1683106.png)


